molecular formula C18H22N4O4 B560141 SAR131675

SAR131675

货号: B560141
分子量: 358.4 g/mol
InChI 键: PFMPOBVAYMTUOX-GOSISDBHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SAR131675 是一种有效且选择性地抑制血管内皮生长因子受体 3 (VEGFR3) 的抑制剂。这种化合物因其潜在的治疗应用而受到广泛关注,特别是在肿瘤学和抗血管生成研究中。 VEGFR3 在淋巴管生成中起着至关重要的作用,淋巴管生成是淋巴管的形成,使 this compound 成为研究和潜在治疗涉及异常淋巴管生长的疾病的宝贵工具 .

科学研究应用

SAR131675 在科学研究中具有广泛的应用:

    化学: 用作有机合成中的试剂,以及研究反应机理的模型化合物。

    生物学: 研究 VEGFR3 在淋巴管生成中的作用及其在各种疾病中的意义。

    医学: 探索癌症治疗中的潜在治疗应用,特别是通过靶向淋巴管来抑制肿瘤生长和转移。

    工业: 用于开发针对 VEGFR3 的新药和治疗剂

作用机制

SAR131675 通过选择性地抑制 VEGFR3 发挥作用,VEGFR3 是一种参与调节淋巴管生成的信号通路中的受体酪氨酸激酶。通过与 VEGFR3 结合,this compound 阻止下游信号通路的激活,从而抑制淋巴内皮细胞的增殖和迁移。 这种机制对于减少癌症中的肿瘤生长和转移至关重要 .

生化分析

Biochemical Properties

SAR131675 plays a crucial role in biochemical reactions by inhibiting the activity of VEGFR-3, a tyrosine kinase receptor. This inhibition is achieved through the binding of this compound to the ATP-binding site of VEGFR-3, thereby preventing its autophosphorylation and subsequent activation. This compound has been shown to selectively inhibit VEGFR-3 with an IC50 value of approximately 23 nM, while exhibiting moderate activity against VEGFR-2 . The compound does not exhibit significant antiproliferative activity on a panel of 30 tumor and primary cells, indicating its high specificity .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been demonstrated to inhibit the proliferation of primary human lymphatic endothelial cells induced by VEGFR-3 ligands, VEGFC and VEGFD, with an IC50 of about 20 nM . Additionally, this compound reduces tumor-associated macrophage infiltration and aggregation in tumors, thereby modulating the immune response within the tumor microenvironment . The compound also influences cell signaling pathways, particularly those involved in angiogenesis and lymphangiogenesis, leading to reduced tumor growth and metastasis .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of VEGFR-3 tyrosine kinase activity. By binding to the ATP-binding site of VEGFR-3, this compound prevents the receptor’s autophosphorylation and activation. This inhibition disrupts downstream signaling pathways, including the ERK1/2 and AKT pathways, which are critical for cell proliferation, survival, and migration . The selective inhibition of VEGFR-3 by this compound also reduces the phosphorylation of its downstream effectors, thereby impeding angiogenesis and lymphangiogenesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability and sustained activity in inhibiting VEGFR-3 over extended periods. In in vivo studies, this compound significantly reduced lymph node invasion and lung metastasis in treated mice . The long-term effects of this compound on cellular function include the sustained inhibition of lymphangiogenesis and tumor growth, as well as the modulation of the immune response within the tumor microenvironment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In mice, this compound was well tolerated and exhibited potent antitumoral effects at various dosages. For instance, at a dosage of 100 mg/kg, this compound significantly reduced the osteopontin content in lymph nodes and decreased the number of macroscopic lung metastases .

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with VEGFR-3. The compound inhibits the phosphorylation of VEGFR-3 and its downstream effectors, thereby disrupting the signaling pathways involved in angiogenesis and lymphangiogenesis . The metabolic pathways of this compound also involve its interaction with other enzymes and cofactors that regulate cell proliferation and survival .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with VEGFR-3. The compound’s selective inhibition of VEGFR-3 allows for its targeted distribution to areas with high VEGFR-3 expression, such as tumor tissues . This compound’s localization and accumulation within these tissues contribute to its therapeutic efficacy in inhibiting tumor growth and metastasis .

Subcellular Localization

The subcellular localization of this compound is primarily associated with its binding to VEGFR-3 on the cell membrane. This interaction facilitates the inhibition of VEGFR-3 autophosphorylation and activation, thereby disrupting downstream signaling pathways . The compound’s activity and function are influenced by its localization to specific cellular compartments, which is critical for its therapeutic effects in inhibiting angiogenesis and lymphangiogenesis .

准备方法

合成路线和反应条件

SAR131675 的合成涉及多个步骤,通常从关键中间体的制备开始。一种常见的合成路线包括通过一系列缩合和环化反应形成核心结构。特定的反应条件,如温度、溶剂和催化剂,经过优化以实现高产率和纯度。 例如,钯催化偶联反应通常用于在核心结构中形成碳-碳键 .

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。这涉及使用工业反应器和连续流动系统以确保一致的质量和可扩展性。 该过程针对成本效益和环境可持续性进行了优化,通常将绿色化学原理纳入其中,以最大限度地减少废物和能源消耗 .

化学反应分析

反应类型

SAR131675 会经历各种化学反应,包括:

常用试剂和条件

主要产品

从这些反应中形成的主要产物取决于所涉及的特定官能团。 例如,this compound 的氧化会导致酮或羧酸的形成,而还原会导致醇或胺的形成 .

相似化合物的比较

类似化合物

SAR131675 的独特性

This compound 的独特性在于其对 VEGFR3 的高选择性,对 VEGFR1 和 VEGFR2 的活性很低。 这种选择性减少了脱靶效应,并增强了其作为专门针对淋巴管生成的治疗剂的潜力 .

属性

IUPAC Name

2-amino-1-ethyl-7-[(3R)-3-hydroxy-4-methoxy-3-methylbut-1-ynyl]-N-methyl-4-oxo-1,8-naphthyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4/c1-5-22-15(19)13(17(24)20-3)14(23)12-7-6-11(21-16(12)22)8-9-18(2,25)10-26-4/h6-7,25H,5,10,19H2,1-4H3,(H,20,24)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMPOBVAYMTUOX-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=O)C2=C1N=C(C=C2)C#CC(C)(COC)O)C(=O)NC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=C(C(=O)C2=C1N=C(C=C2)C#C[C@](C)(COC)O)C(=O)NC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SAR131675
Reactant of Route 2
SAR131675
Reactant of Route 3
SAR131675
Reactant of Route 4
SAR131675
Reactant of Route 5
SAR131675
Reactant of Route 6
Reactant of Route 6
SAR131675

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。